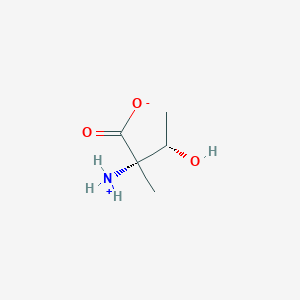

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is an organic compound that belongs to the class of amino acids. It is a chiral molecule with two stereocenters, making it optically active. This compound is a derivative of butanoic acid and contains both an amino group and a hydroxyl group, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. For example, the compound can be synthesized via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Another method involves the use of chiral catalysts to achieve the desired stereochemistry. Enzymatic resolution is also a viable method, where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in high yields through metabolic pathways that involve the conversion of simple sugars into the desired amino acid.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives.

Mécanisme D'action

The mechanism of action of (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be compared with other similar compounds, such as:

(2S,3S)-2-amino-3-hydroxybutanoic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

(2S,3S)-2-amino-3-hydroxy-2-ethylbutanoic acid: Contains an ethyl group instead of a methyl group, leading to variations in steric effects and biological activity.

(2S,3S)-2-amino-3-hydroxy-2-phenylbutanoic acid: The presence of a phenyl group significantly alters the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Activité Biologique

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as L-threonine, is an essential amino acid that plays critical roles in various biological processes. This article explores its biological activity, including metabolic pathways, physiological effects, and potential applications in health and disease.

- IUPAC Name : this compound

- Molecular Formula : C5H11NO3

- Molecular Weight : 117.15 g/mol

- CAS Number : 71526-30-2

Metabolic Pathways

L-threonine is involved in several metabolic pathways:

- Protein Synthesis : As an amino acid, L-threonine is a building block for protein synthesis. It contributes to the structure and function of proteins.

- Precursor for Other Compounds : It serves as a precursor for the synthesis of other amino acids such as isoleucine and methionine.

- Energy Metabolism : L-threonine can be catabolized to produce energy through the citric acid cycle.

Immune Function

L-threonine has been shown to enhance immune response. Studies indicate that it can stimulate the production of antibodies and improve the functionality of immune cells. For instance:

- Case Study : A study on mice demonstrated that supplementation with L-threonine improved the proliferation of T-cells, enhancing their ability to respond to infections .

Gut Health

L-threonine plays a significant role in maintaining gut health by:

- Supporting the integrity of the intestinal mucosa.

- Acting as a substrate for mucin production, which protects the gut lining.

Neurotransmitter Synthesis

L-threonine is involved in the synthesis of neurotransmitters such as glycine and serine, which are crucial for brain function and mood regulation.

Research Findings

Recent studies have highlighted various aspects of L-threonine's biological activity:

Potential Applications

- Nutritional Supplements : L-threonine is often included in dietary supplements aimed at improving immune function and muscle recovery.

- Pharmaceuticals : Research into threonine derivatives suggests potential therapeutic applications in treating metabolic disorders.

- Animal Feed : In livestock nutrition, L-threonine supplementation improves growth performance and feed efficiency.

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZTXAMTDLRLFP-UCORVYFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C)(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.